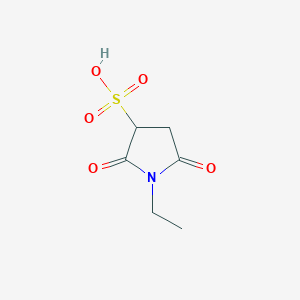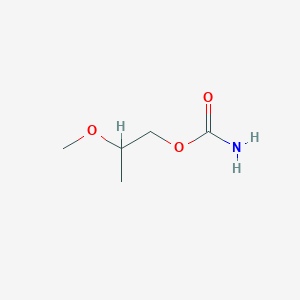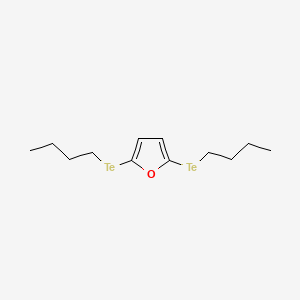
5'-S-Propyl-5'-thioadenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-((propylthio)methyl)tetrahydrofuran-3,4-diol is a complex organic compound with significant potential in various scientific fields. This compound features a purine base attached to a tetrahydrofuran ring, which is further substituted with an amino group and a propylthio group. Its unique structure makes it a subject of interest in medicinal chemistry and biochemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-((propylthio)methyl)tetrahydrofuran-3,4-diol typically involves multiple steps, including the formation of the purine base, the construction of the tetrahydrofuran ring, and the introduction of the amino and propylthio groups. Common synthetic routes may involve:
Formation of the Purine Base: This can be achieved through condensation reactions involving formamide derivatives and amines.
Construction of the Tetrahydrofuran Ring: Cyclization reactions are employed to form the tetrahydrofuran ring, often using diols and appropriate catalysts.
Introduction of Substituents: The amino group can be introduced through nucleophilic substitution reactions, while the propylthio group can be added via thiolation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using high-yielding reactions, cost-effective reagents, and scalable reaction conditions. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-((propylthio)methyl)tetrahydrofuran-3,4-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halides, amines, and thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学的研究の応用
(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-((propylthio)methyl)tetrahydrofuran-3,4-diol has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate cellular processes and enzyme interactions due to its structural similarity to nucleotides.
Industry: It can be utilized in the production of pharmaceuticals and as a precursor for other bioactive compounds.
作用機序
The mechanism of action of (2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-((propylthio)methyl)tetrahydrofuran-3,4-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s purine base allows it to mimic natural nucleotides, enabling it to interfere with nucleic acid synthesis and enzyme activity. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
2-Amino-6-mercaptopurine: A purine derivative with therapeutic applications.
Ribavirin: An antiviral compound with a similar structure.
Uniqueness
(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-((propylthio)methyl)tetrahydrofuran-3,4-diol stands out due to its unique combination of a tetrahydrofuran ring and a propylthio group, which confer distinct chemical and biological properties. This structural uniqueness enhances its potential as a versatile research tool and therapeutic agent.
特性
CAS番号 |
5135-33-1 |
|---|---|
分子式 |
C13H19N5O3S |
分子量 |
325.39 g/mol |
IUPAC名 |
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(propylsulfanylmethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C13H19N5O3S/c1-2-3-22-4-7-9(19)10(20)13(21-7)18-6-17-8-11(14)15-5-16-12(8)18/h5-7,9-10,13,19-20H,2-4H2,1H3,(H2,14,15,16)/t7-,9-,10-,13-/m1/s1 |
InChIキー |
IVGJMPBYPXLAAV-QYVSTXNMSA-N |
異性体SMILES |
CCCSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
正規SMILES |
CCCSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Glycine, N-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-](/img/structure/B12902756.png)
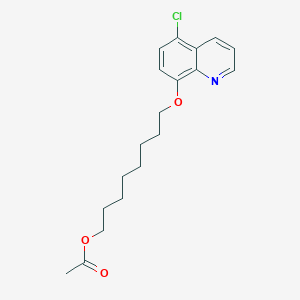
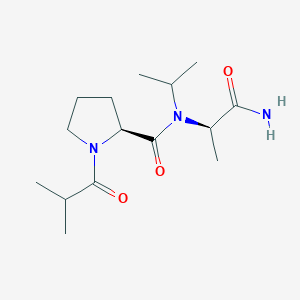
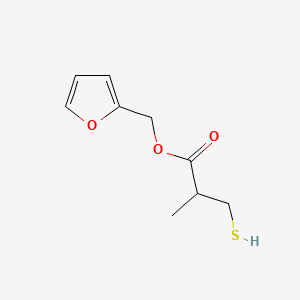
![Ethyl 2-(methylsulfanyl)-4,5-dioxo-1,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12902788.png)

![3-(3-Phenoxypropoxy)dibenzo[b,d]furan](/img/structure/B12902798.png)

![3-Phenyl-5-[(phenylsulfonyl)oxy]-3ah-pyrrolo[3,4-d][1,2]oxazole-4,6(5h,6ah)-dione](/img/structure/B12902810.png)
![N-[5-(2-Sulfanylacetamido)pentyl]quinoline-3-carboxamide](/img/structure/B12902814.png)
